tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of tert-butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate and related compounds has been explored in various studies. For instance, a study presented the synthesis of similar spiro[isobenzofuran-1(3H),4'-piperidines] and evaluated them as sigma ligands, demonstrating the structural factors influencing affinity and selectivity within this class of compounds (Moltzen, Perregaard, & Meier, 1995).
Potential Biological Activities
- Compounds related to tert-butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate have been investigated for various biological activities. For instance, a study on similar spiro compounds revealed their potential as sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site, highlighting their relevance in medicinal chemistry (Moltzen et al., 1995). Another research synthesized substituted spiro-piperidinyl chromanone oximes, which could serve as potential bioactive drugs and aspartyl protease inhibitors (Laras et al., 2006).
Application in Drug Synthesis
- The related chemical structures have been used as intermediates in the synthesis of various drugs. For example, a compound with a similar structure was synthesized as an intermediate for nociceptin antagonists (Jona et al., 2009). Another study synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)13-6-4-5-7-14(13)19-15(21)12-23-18/h4-7H,8-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHHKBWOLBQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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